Enhanced Lipophilicity (XLogP3) Over the Unsubstituted Azetidine Core Analog
The target compound exhibits a computed XLogP3-AA of 0.8, which is 2.2 log units higher than the unsubstituted 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9, XLogP3-AA = -1.4) [1]. This increase is driven by the benzylsulfanyl-acetyl moiety and positions the compound within a more favorable range for passive membrane permeability according to Lipinski's rule-of-five framework, while remaining below the 5.0 threshold [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9): XLogP3-AA = -1.4 |
| Quantified Difference | Δ = +2.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within the drug-like range can improve passive membrane permeability and target tissue distribution, potentially broadening the compound's utility in cell-based assays and in vivo models.
- [1] PubChem. (2025). Computed Properties for CID 126853332 vs. CID 62785930. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
